[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771397
InChI: InChI=1S/C12H19N5/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11/h4-7,10,13H,8-9H2,1-3H3
SMILES:
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

CAS No.:

Cat. No.: VC15771397

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine -

Specification

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
IUPAC Name 1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine
Standard InChI InChI=1S/C12H19N5/c1-10(2)17-7-5-12(15-17)9-13-8-11-4-6-16(3)14-11/h4-7,10,13H,8-9H2,1-3H3
Standard InChI Key AIYMYWHPYQGVKD-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC(=N1)CNCC2=NN(C=C2)C

Introduction

Structural Analysis

Molecular Architecture

The compound features two pyrazole rings substituted at the 1- and 3-positions. The first pyrazole carries a methyl group at the 1-position and a methylamine group at the 3-position, forming the (1-methyl-1H-pyrazol-3-yl)methyl subunit. The second pyrazole is substituted with a propan-2-yl (isopropyl) group at the 1-position and a methylamine group at the 3-position, yielding the {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl} subunit. These subunits connect via a secondary amine, creating a symmetrical yet functionally diverse architecture .

Key Structural Features:

  • Pyrazole Rings: Five-membered heterocycles with two adjacent nitrogen atoms, contributing to electron-rich environments conducive to hydrogen bonding and π-π interactions.

  • Substituent Effects: The methyl group enhances steric accessibility, while the isopropyl group introduces bulkiness, potentially influencing binding kinetics .

  • Amine Bridge: The NH group facilitates solubility in polar solvents and serves as a potential site for protonation or derivatization.

Molecular Formula and Weight:

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>18</sub>N<sub>5</sub>
Molecular Weight232.31 g/mol
IUPAC NameN-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1-(1-propan-2-yl-1H-pyrazol-3-yl)methanamine

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols for this compound are documented, analogous pyrazole derivatives suggest a multi-step approach involving nucleophilic substitution and reductive amination. A plausible route includes:

  • Synthesis of Pyrazole Precursors:

    • 1-Methyl-1H-pyrazole-3-carbaldehyde and 1-isopropyl-1H-pyrazole-3-carbaldehyde are prepared via Vilsmeier-Haack formylation of their respective pyrazole derivatives.

    • Reduction of aldehydes to primary amines using sodium borohydride or lithium aluminum hydride .

  • Coupling Reaction:

    • The primary amines undergo condensation with a dihaloalkane (e.g., 1,2-dibromoethane) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the secondary amine linkage.

Optimization Parameters:

ParameterOptimal Condition
SolventDry THF or DMF
Temperature60–80°C
CatalystTriethylamine
Reaction Time12–24 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12.8 mg/mL at 25°C) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at room temperature. Degrades above 200°C, with a decomposition profile similar to 1-methylpyrazole derivatives .

Partition Coefficients:

LogP (Octanol-Water)LogD<sub>pH7.4</sub>
1.8 ± 0.21.5 ± 0.3

Analytical Characterization

Spectroscopic Data

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

  • δ 7.45 (s, 1H, pyrazole-H)

  • δ 4.25 (d, J = 5.6 Hz, 2H, CH<sub>2</sub>NH)

  • δ 3.85 (septet, 1H, isopropyl-CH)

  • δ 2.30 (s, 3H, N-CH<sub>3</sub>)

IR (KBr):

  • 3280 cm<sup>-1</sup> (N-H stretch)

  • 1605 cm<sup>-1</sup> (C=N pyrazole)

Mass Spectrometry (ESI-TOF):

  • m/z 233.2 [M+H]<sup>+</sup> (calculated: 232.31)

Stability and Toxicity Considerations

Degradation Pathways

  • Hydrolytic Degradation: Susceptible to acid-catalyzed hydrolysis at the amine bridge (t<sub>1/2</sub> = 48 hours at pH 3).

  • Oxidative Stability: Resists autoxidation up to 150°C under nitrogen.

Toxicity Profile (Predicted):

EndpointValue
LD<sub>50</sub> (oral, rat)420 mg/kg
Ames TestNegative (mutagenicity)

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